Ethyl 3-methoxy-5-nitrobenzoate
Overview
Description
Ethyl 3-methoxy-5-nitrobenzoate is an organic compound with the molecular formula C10H11NO5. This compound is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzene ring, which is further esterified with ethanol.
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The synthesis of this compound typically begins with the nitration of 3-methoxybenzoic acid. This involves treating the starting material with a mixture of concentrated nitric acid and sulfuric acid.
Esterification Reaction: The nitro compound obtained from the nitration step is then esterified with ethanol in the presence of an acid catalyst, such as concentrated sulfuric acid, to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration and esterification reactions, often carried out in continuous flow reactors to ensure efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving the conversion of the nitro group to a nitroso group or further to an oxime.
Reduction: The nitro group in this compound can be reduced to an amine group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution Reactions: The methoxy group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Iron (Fe) and hydrochloric acid (HCl) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Halogenation with bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).
Major Products Formed:
Oxidation: Nitroso derivatives and oximes.
Reduction: Amines such as 3-methoxy-5-aminobenzoic acid.
Substitution: Halogenated derivatives like 3-bromo-5-methoxybenzoic acid.
Scientific Research Applications
Ethyl 3-methoxy-5-nitrobenzoate has various applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 3-methoxy-5-nitrobenzoate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Ethyl 3-nitrobenzoate
Ethyl 4-nitrobenzoate
Ethyl 3-methoxybenzoate
Ethyl 4-methoxybenzoate
Properties
IUPAC Name |
ethyl 3-methoxy-5-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-3-16-10(12)7-4-8(11(13)14)6-9(5-7)15-2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBICIWBUDRQIBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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